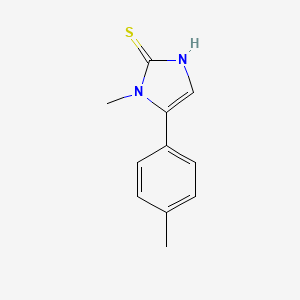

1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Description

1-Methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by a methyl group at the N1 position, a 4-methylphenyl substituent at the C5 position, and a thiol (-SH) group at the C2 position. Its molecular formula is C₁₂H₁₄N₂S, with a molecular weight of 218.32 g/mol. The compound’s structure combines aromatic and heterocyclic features, making it relevant in medicinal chemistry, particularly for targeting enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) due to the thiol group’s nucleophilic reactivity .

Properties

IUPAC Name |

3-methyl-4-(4-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-3-5-9(6-4-8)10-7-12-11(14)13(10)2/h3-7H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZQEGXILQTNFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=S)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-methylbenzaldehyde, the synthesis may proceed through the formation of an intermediate Schiff base, followed by cyclization with a thiourea derivative to yield the desired imidazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The process would be scaled up to ensure high yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and specific solvents can also enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole, including 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL. This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound is being investigated for its potential as an anticancer agent. Its ability to interact with cellular targets through the thiol group may inhibit key enzymes involved in cancer progression. Preliminary studies have indicated that imidazole derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Enzyme Inhibition

This compound has been explored as a potential enzyme inhibitor. The thiol group can form covalent bonds with active site residues of enzymes, modulating their activity. This property is particularly valuable in designing inhibitors for various therapeutic targets .

Material Science Applications

In addition to its biological applications, this compound is also being studied for its role in materials science. Its unique chemical structure allows it to be utilized in the development of conductive materials and sensors due to its ability to form stable complexes with metal ions . The incorporation of this compound into polymer matrices could enhance the electrical properties of the materials.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university assessed the antimicrobial efficacy of several imidazole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against gram-positive bacteria compared to other tested compounds, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Apoptosis Induction

In another study focused on cancer therapeutics, researchers evaluated the effects of this compound on human breast cancer cell lines. The findings revealed that the compound significantly induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Summary of Applications

| Field | Application Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Development of new therapeutic agents |

| Biochemistry | Enzyme inhibition mechanisms | Targeted drug design for various diseases |

| Materials Science | Development of conductive materials and sensors | Enhanced performance in electronic applications |

Mechanism of Action

The mechanism of action of 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to various biological targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at the N1, C5, or C2 positions, influencing physicochemical properties and biological activity.

Key Observations :

- C5 Aromatic Substitution : Chlorophenyl (ClPh) groups enhance electron-withdrawing effects, increasing reactivity compared to methylphenyl (MePh) .

- C2 Thiol vs. Thioether : The free thiol in the target compound offers higher nucleophilicity than thioether derivatives (e.g., 2-ethylthio analogs in ), impacting interactions with cysteine residues in enzymes .

Challenges :

Physicochemical and Spectral Properties

Notes:

Biological Activity

1-Methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structure, characterized by an imidazole ring and a thiol group, allows for diverse interactions with biological macromolecules, making it a subject of interest in drug development and biochemical research.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, leading to inhibition. This is particularly relevant for enzymes that require metal cofactors for their activity.

- Protein Interactions : The thiol group enables the formation of covalent bonds with specific amino acids, modulating protein function and potentially inhibiting pathways critical for disease progression.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown inhibition zones ranging from 14 mm to 30 mm against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has been explored for its anticancer activity. In vitro studies have indicated that imidazole derivatives can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon (HT-29) carcinoma cells. Notably, certain derivatives have shown greater efficacy against HT-29 cells, suggesting a potential pathway for therapeutic development .

Case Study 1: Antibacterial Efficacy

In a comparative study of various imidazole derivatives, this compound was tested alongside other compounds. The results demonstrated that this compound exhibited a notable antibacterial effect, particularly at higher concentrations (500 μg/mL), with inhibition zones significantly larger than those seen with standard antibiotics like cefixime .

| Compound | Inhibition Zone (mm) | Target Pathogen |

|---|---|---|

| This compound | 26 | E. coli |

| Cefixime | 12 | Methicillin-resistant S. aureus |

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, several imidazole derivatives were synthesized and tested. The results indicated that the compound induced significant cytotoxicity in MCF-7 cells, leading to DNA fragmentation indicative of apoptosis .

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Control Drug | MCF-7 | 10 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, and how can structural purity be confirmed?

- Synthetic Routes : The compound can be synthesized via cyclization reactions using substituted precursors. For example, analogous imidazole-thiol derivatives are synthesized by reacting aryl halides with thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃ . Optimization may involve varying reaction time, temperature, and stoichiometry of reagents to maximize yield.

- Purity Confirmation : Structural purity is validated using elemental analysis (C, H, N, S), FTIR (to confirm thiol C=S stretch at ~2500 cm⁻¹), and NMR spectroscopy (¹H/¹³C). Discrepancies between calculated and experimental elemental composition must be ≤0.4% for validation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Key Techniques :

- ¹H NMR : Assign aromatic protons (6.8–7.5 ppm) and methyl groups (2.3–2.6 ppm for CH₃ on phenyl/imine).

- ¹³C NMR : Identify thiol-bearing carbon (δ ~160–170 ppm) and quaternary carbons.

- FTIR : Confirm S-H (2550–2600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 enzymes). Adjust parameters for flexible ligand binding and solvation effects .

- Quantum Chemical Calculations : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, predicting nucleophilic/electrophilic sites .

- Validation : Compare computational binding affinities with experimental IC₅₀ values from antifungal assays .

Q. What strategies address contradictory biological activity data in different experimental models?

- Root Cause Analysis :

- Model Variability : Test the compound in standardized fungal strains (e.g., Candida albicans ATCC 10231) and plant pathogens (e.g., Fusarium oxysporum) to isolate species-specific effects .

- Dosage Optimization : Perform dose-response curves (0.1–100 µM) to identify non-linear activity trends. Use ANOVA to assess statistical significance across replicates .

- Mitigation : Apply comparative metabolomics to identify off-target interactions in divergent models .

Q. How do modifications to the imidazole core or substituents influence the compound’s physicochemical properties?

- Experimental Design :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the 4-methylphenyl position. Monitor changes in logP (HPLC-based) and solubility (shake-flask method) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring to assess hydrolytic/oxidative stability .

Q. What environmental degradation pathways are relevant for this compound, and how are they analyzed?

- Pathway Identification :

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; track degradation via LC-MS/MS to identify hydroxylated or sulfonic acid derivatives .

- Biodegradation : Use OECD 301F respirometry tests with activated sludge to measure CO₂ evolution and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.